molecular formula C7H6N4O2 B6607554 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid CAS No. 2866335-88-6

1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid

Cat. No.: B6607554
CAS No.: 2866335-88-6
M. Wt: 178.15 g/mol
InChI Key: ILYBCAGEKCGNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid (MIPC) is an organic compound belonging to the imidazo[4,5-b]pyrazine family of heterocyclic compounds. It is a white powder with a molecular weight of 177.19 g/mol. MIPC has been studied extensively in the past few decades, due to its potential applications in the fields of scientific research, drug development, and laboratory experiments.

Mechanism of Action

1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid is believed to act as an inhibitor of COX-2 by binding to the enzyme and preventing it from catalyzing the formation of pro-inflammatory prostaglandins. It is also believed to act as an anti-cancer agent by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer effects in laboratory studies. It has also been shown to reduce the production of pro-inflammatory prostaglandins, as well as to inhibit the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid in laboratory experiments has several advantages, such as its low cost, ease of synthesis, and availability. However, there are also some limitations, such as its relatively short half-life and its potential toxicity.

Future Directions

There are several potential future directions for research on 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid. These include further investigation into its mechanism of action, its potential applications in drug development, and its potential toxicity. Additionally, further research could be conducted into its potential use in the treatment of various diseases, such as cancer and inflammation. It could also be studied for its potential use in laboratory experiments, such as in the development of new drugs or in the study of biochemical pathways.

Synthesis Methods

1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid can be synthesized from 1-methyl-1H-imidazole-4-carboxylic acid (MICA) and ethyl chloroformate using a two-step process. In the first step, MICA is reacted with ethyl chloroformate in an inert atmosphere to form the intermediate 1-methyl-1H-imidazole-4-carboxychloride (MICC). In the second step, MICC is reacted with sodium hydroxide to obtain this compound.

Scientific Research Applications

1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid has been used in scientific research as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of pro-inflammatory prostaglandins, and its inhibition is thought to be beneficial in the treatment of various inflammatory diseases. This compound has also been investigated as a potential anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells.

Properties

IUPAC Name

3-methylimidazo[4,5-b]pyrazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-11-3-9-5-6(11)10-4(2-8-5)7(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYBCAGEKCGNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=C(N=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.